Hepta-1,6-dien-4-ol

Description

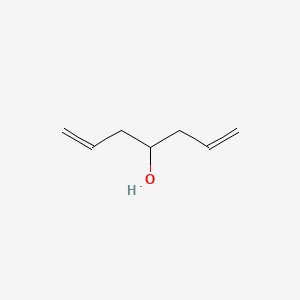

Structure

3D Structure

Properties

IUPAC Name |

hepta-1,6-dien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-5-7(8)6-4-2/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGFOWQYZKTZTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870999 | |

| Record name | Hepta-1,6-dien-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,6-Heptadien-4-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2883-45-6 | |

| Record name | 1,6-Heptadien-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2883-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hepta-1,6-dien-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002883456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-HEPTADIEN-4-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hepta-1,6-dien-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hepta-1,6-dien-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hepta-1,6-dien-4-ol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD28S33WW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hepta-1,6-dien-4-ol: A Comprehensive Technical Guide for Researchers

CAS Number: 2883-45-6

This technical guide provides an in-depth overview of Hepta-1,6-dien-4-ol, a secondary alcohol and a versatile building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, purification, and key chemical transformations.

Chemical and Physical Properties

This compound is a flammable liquid with the molecular formula C₇H₁₂O.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 2883-45-6 | [1] |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| Appearance | Clear colorless to light yellow liquid | |

| Boiling Point | 151 °C (lit.) | |

| Density | 0.864 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.45 (lit.) | |

| Flash Point | 40 °C (104 °F) | |

| Solubility | Information not readily available, but expected to be sparingly soluble in water and soluble in common organic solvents. | |

| SMILES | C=CCC(O)CC=C | |

| InChI | InChI=1S/C7H12O/c1-3-5-7(8)6-4-2/h3-4,7-8H,1-2,5-6H2 | |

| InChIKey | UTGFOWQYZKTZTN-UHFFFAOYSA-N |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction between allylmagnesium bromide and an appropriate ester, such as ethyl formate (B1220265).[2][3] The reaction proceeds via the nucleophilic addition of two equivalents of the Grignard reagent to the ester.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Ethyl formate

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions (three-necked flask, dropping funnel, condenser)

Procedure:

-

Preparation of Allylmagnesium Bromide: In a flame-dried three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a solution of allyl bromide in anhydrous diethyl ether or THF dropwise to the magnesium turnings with stirring. The reaction is exothermic and should be controlled with an ice bath. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Ethyl Formate: Cool the freshly prepared allylmagnesium bromide solution in an ice bath. Add a solution of ethyl formate in the same anhydrous solvent dropwise to the Grignard reagent. A molar ratio of at least 2:1 of Grignard reagent to ester is required.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or THF. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Caption: Synthetic workflow for this compound.

Purification

The crude product obtained from the synthesis typically contains unreacted starting materials and side products. Fractional distillation under reduced pressure is a suitable method for the purification of this compound, given its relatively high boiling point.

Experimental Protocol: Purification by Fractional Distillation

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Vacuum source and gauge

Procedure:

-

Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed to maintain a vacuum.

-

Charging the Flask: Place the crude this compound in the round-bottom flask along with a few boiling chips or a magnetic stir bar.

-

Distillation: Begin heating the flask gently under reduced pressure. The pressure should be monitored and kept constant.

-

Fraction Collection: Collect the distillate fractions in the receiving flask. The fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure should be collected as the pure product. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis due to the presence of both a secondary alcohol and two terminal alkene functionalities. These functional groups allow for a variety of chemical transformations.

Prins-Ritter Cyclization

This compound can undergo a tandem Prins–Ritter cyclization with various aldehydes in the presence of a Lewis acid catalyst, such as bismuth(III) triflate, to afford N-(tetrahydropyranyl)acetamides. This reaction is a powerful tool for the synthesis of substituted tetrahydropyran (B127337) rings, which are common motifs in natural products.

Experimental Protocol: Prins-Ritter Cyclization

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Acetonitrile (serves as both solvent and nitrile source)

-

Bismuth(III) triflate (catalyst)

-

Anhydrous solvent (e.g., dichloromethane)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound and the aldehyde in anhydrous acetonitrile.

-

Catalyst Addition: Add a catalytic amount of bismuth(III) triflate to the solution.

-

Reaction: Stir the reaction mixture at the appropriate temperature (which may range from room temperature to elevated temperatures depending on the specific substrates) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent like dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Caption: Logical workflow of the Prins-Ritter reaction.

Mitsunobu Reaction

The secondary alcohol functionality of this compound can be utilized in Mitsunobu reactions to form C-N, C-O, or C-S bonds with inversion of stereochemistry. This reaction is particularly useful for the synthesis of chiral compounds. For instance, it has been used to synthesize derivatives of purines and pyrimidines.

Experimental Protocol: Mitsunobu Reaction with a Nucleobase (General)

Materials:

-

This compound

-

Nucleobase (e.g., guanine, adenine, uracil, or thymine (B56734) derivative with a free N-H)

-

Triphenylphosphine (B44618) (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous solvent (e.g., THF, dioxane)

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound, the nucleobase, and triphenylphosphine in an anhydrous solvent.

-

Reagent Addition: Cool the solution in an ice bath and slowly add DEAD or DIAD dropwise. The reaction is often exothermic.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Purification: The reaction mixture will contain the desired product along with triphenylphosphine oxide and the reduced hydrazine (B178648) byproduct. The purification can be challenging but is typically achieved by column chromatography on silica gel.

Biological Context and Potential Signaling Pathways

While specific signaling pathways directly involving this compound have not been extensively documented, the metabolism of unsaturated alcohols is a known biological process.[1][4] Unsaturated alcohols can be metabolized through oxidation to the corresponding aldehydes and then to carboxylic acids by alcohol and aldehyde dehydrogenases. These metabolites can then enter various metabolic pathways. Given its structure, this compound could potentially be a substrate for cytochrome P450 enzymes, leading to epoxidation or hydroxylation at the double bonds.

The biological activities of dienols and related unsaturated alcohols are an area of active research.[5] Some have shown antimicrobial, anti-inflammatory, or antioxidant properties. The presence of the dienol moiety in this compound suggests it could be a subject of interest for biological screening.

Caption: Generalized metabolic pathway of an unsaturated alcohol.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is classified as a Flammable Liquid, Category 3. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a versatile chemical intermediate with applications in the synthesis of complex organic molecules, including heterocyclic compounds and potentially biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective utilization. Further investigation into its biological activities and metabolic pathways may reveal new applications in drug discovery and development.

References

- 1. Metabolism of long-chain polyunsaturated alcohols in myelinating brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A formate ester, such as ethyl formate, reacts with an excess of ... | Study Prep in Pearson+ [pearson.com]

- 3. Solved PROBLEM 10−18 Problem-solving Hint A formate ester, | Chegg.com [chegg.com]

- 4. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

physical properties of hepta-1,6-dien-4-ol

An In-depth Technical Guide to the Physical Properties of Hepta-1,6-dien-4-ol

This technical guide provides a comprehensive overview of the core (CAS No: 2883-45-6). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require precise data for experimental and developmental applications. This document summarizes key quantitative data in a structured format, details relevant experimental protocols for property determination, and includes a logical workflow for its synthesis.

Introduction to this compound

This compound, also known as diallylcarbinol, is a secondary alcohol with the molecular formula C₇H₁₂O.[1] Its structure contains two terminal alkene groups and a central hydroxyl group, making it a versatile intermediate in organic synthesis.[2] It is a clear, colorless to light yellow liquid at room temperature.[3][4][5] This compound serves as a building block in various chemical reactions, including the synthesis of heterocyclic compounds like derivatives of guanine, adenine, uracil, and thymine.[3] It is also used in polymer chemistry and as an internal standard in the analysis of aroma components in wine.[5]

Quantitative Physical Properties

The are summarized in the table below. These values are critical for handling, process design, and analytical method development.

| Property | Value | Units | Conditions |

| Molecular Weight | 112.17 | g/mol | - |

| Boiling Point | 151 | °C | (lit.) |

| 424.2 | K | ||

| Density | 0.864 | g/mL | at 25 °C (lit.) |

| 0.8644 | g/cm³ | at 20 °C | |

| Refractive Index | 1.45 | - | n20/D (lit.) |

| Flash Point | 104 (40) | °F (°C) | - |

| Appearance | Clear colorless to light yellow | - | Room Temperature |

| Solubility | Reasonably soluble in water; soluble in organic solvents like ethanol (B145695) and acetone.[2] | - | - |

Data sourced from multiple chemical suppliers and databases.[3][4][5][6][7][8][9][10]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a liquid organic compound such as this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[11] The capillary method is a common micro-scale technique for its determination.[12]

Apparatus:

-

Thiele tube or similar heating bath (e.g., MelTemp apparatus)[13][14]

-

Thermometer (-10 to 200 °C range)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or hot plate)[15]

-

Liquid paraffin (B1166041) or other suitable bath liquid

Procedure:

-

A few milliliters of this compound are placed into the small test tube.[15]

-

The capillary tube, with its sealed end pointing upwards, is placed inside the test tube containing the sample.[13]

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in the heating bath (Thiele tube), making sure the bath liquid is not in direct contact with the open end of the test tube.[13]

-

The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.[12]

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[12][15]

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[12][13]

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it is typically determined by measuring the mass of a precisely known volume.[16]

Apparatus:

-

Electronic balance (readable to at least 0.01 g)[17]

-

Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer for higher accuracy

-

Thermometer

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder on the electronic balance.[18]

-

Carefully add a specific volume of this compound (e.g., 10.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[18]

-

Record the combined mass of the graduated cylinder and the liquid.[18]

-

Record the temperature of the liquid, as density is temperature-dependent.

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.[19]

-

Calculate the density using the formula: Density = Mass / Volume.[20]

-

The procedure can be repeated multiple times to ensure precision and accuracy.[18]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property used for identification and purity assessment.

Apparatus:

-

Abbe refractometer[21]

-

Constant temperature water bath

-

Dropper or pipette

-

Soft tissue paper and a suitable solvent (e.g., ethanol or acetone) for cleaning

Procedure:

-

Ensure the prism surfaces of the Abbe refractometer are clean and dry.

-

Calibrate the instrument using a standard sample with a known refractive index, such as distilled water.

-

Using a dropper, place a few drops of this compound onto the lower prism of the refractometer.

-

Close the prisms carefully to spread the liquid into a thin film.

-

Allow the sample to equilibrate to the desired temperature (typically 20°C), which is maintained by the circulating water bath.

-

Look through the eyepiece and adjust the control knob until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

-

If a color fringe is visible, adjust the chromaticity screw to eliminate it.

-

Read the refractive index value directly from the instrument's scale.

Logical Workflow Visualization

While no specific biological signaling pathways involving this compound are documented, its synthesis is a critical process for its application. The following diagram illustrates a generalized and logical workflow for the synthesis of this compound via a Grignard reaction, a common and fundamental method in organic chemistry.

Caption: Generalized workflow for the synthesis of this compound.

References

- 1. This compound | C7H12O | CID 17902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 1,6-HEPTADIEN-4-OL CAS#: 2883-45-6 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. nbinno.com [nbinno.com]

- 6. 1,6-庚二烯-4-醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1,6-heptadien-4-ol | CAS#:2883-45-6 | Chemsrc [chemsrc.com]

- 8. chemwhat.com [chemwhat.com]

- 9. 1,6-Heptadien-4-ol (CAS 2883-45-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. 1,6-Heptadien-4-ol [webbook.nist.gov]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. Video: Boiling Points - Procedure [jove.com]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. phillysim.org [phillysim.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. chm.uri.edu [chm.uri.edu]

- 17. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. wjec.co.uk [wjec.co.uk]

- 20. homesciencetools.com [homesciencetools.com]

- 21. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Structural Isomers of Hepta-1,6-dien-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of hepta-1,6-dien-4-ol, focusing on their synthesis, characterization, and physical properties. This information is critical for researchers in organic synthesis, medicinal chemistry, and materials science who require a deep understanding of these versatile building blocks.

Introduction to this compound and its Isomers

This compound is an unsaturated alcohol with the molecular formula C₇H₁₂O. Its structure, featuring two terminal double bonds and a secondary alcohol, allows for a variety of chemical transformations, making it a valuable intermediate in organic synthesis. Structural isomers of this compound, which share the same molecular formula but differ in the arrangement of their atoms, exhibit distinct physical and chemical properties. Understanding these differences is crucial for their effective application in research and development. This guide will focus on the parent compound and its key structural isomers where the positions of the double bonds and the hydroxyl group are varied.

Structural Isomers of this compound

The primary structural isomers of this compound involve variations in the location of the hydroxyl group and the double bonds along the seven-carbon chain. The isomers discussed in this guide are:

-

This compound

-

Hepta-1,6-dien-3-ol

-

Hepta-1,5-dien-4-ol

-

Hepta-4,6-dien-1-ol

The logical relationship between these isomers is illustrated in the following diagram.

Caption: Relationship between the molecular formula and its structural isomers.

Quantitative Data of this compound and its Isomers

The following tables summarize the available experimental and computed physical and spectral data for this compound and its structural isomers. This allows for a clear comparison of their properties.

Table 1: Physical Properties of this compound and its Isomers

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |

| This compound | 2883-45-6 | 112.17 | 151 | 0.864 at 25°C | 1.450 |

| Hepta-1,6-dien-3-ol | 5903-39-9 | 112.17 | Not available | Not available | Not available |

| Hepta-1,5-dien-4-ol | 3591783 | 112.17 | Not available | Not available | Not available |

| Hepta-4,6-dien-1-ol | 55048-74-3 | 112.17 | Not available | Not available | Not available |

Table 2: Spectroscopic Data of this compound and its Isomers (Predicted and Experimental)

| Isomer | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Key IR Absorptions (cm⁻¹) |

| This compound | (CDCl₃): 5.85-5.75 (m, 2H), 5.15-5.05 (m, 4H), 4.10-4.00 (m, 1H), 2.30-2.20 (m, 4H), 1.70 (br s, 1H) | (CDCl₃): 134.8 (2C), 117.8 (2C), 72.5, 42.1 (2C) | 3350 (O-H), 3075 (=C-H), 1640 (C=C), 910 (=CH₂) |

| Hepta-1,6-dien-3-ol | Predicted | Predicted | Predicted: 3350 (O-H), 3080 (=C-H), 1640 (C=C), 915 (=CH₂) |

| Hepta-1,5-dien-4-ol | Predicted | Predicted | Predicted: 3350 (O-H), 3080, 3010 (=C-H), 1640 (C=C), 965 (trans C=C-H), 910 (=CH₂) |

| Hepta-4,6-dien-1-ol | Predicted | Predicted | Predicted: 3350 (O-H), 3080, 3010 (=C-H), 1650, 1600 (C=C conj.), 985 (trans C=C-H), 900 (=CH₂) |

Note: Experimental spectral data for isomers other than this compound is limited. Predicted values are based on standard chemical shift and absorption frequency correlations.

Experimental Protocols

A general and robust method for the synthesis of this compound and its isomers is the Grignard reaction. This involves the reaction of an organomagnesium halide (Grignard reagent) with an appropriate aldehyde or ketone.

General Synthesis of this compound Isomers via Grignard Reaction

This protocol provides a general methodology for the synthesis of divinylcarbinols and related dienols.

1. Preparation of the Grignard Reagent (e.g., Allylmagnesium Bromide) [1][2]

-

Materials: Magnesium turnings, allyl bromide, anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), iodine crystal (optional, as initiator).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

-

Add a small crystal of iodine if necessary to initiate the reaction.[1]

-

A solution of allyl bromide in anhydrous diethyl ether is added dropwise to the magnesium suspension with stirring. The reaction is exothermic and should be controlled by the rate of addition and external cooling if necessary.[1]

-

After the addition is complete, the mixture is typically stirred for an additional 30-60 minutes to ensure complete reaction. The resulting grey solution is the allylmagnesium bromide Grignard reagent.

-

2. Reaction of the Grignard Reagent with an Unsaturated Aldehyde

-

Materials: Allylmagnesium bromide solution, appropriate unsaturated aldehyde (e.g., acrolein for this compound, crotonaldehyde (B89634) for hepta-1,5-dien-4-ol), anhydrous diethyl ether or THF.

-

Procedure:

-

The solution of the unsaturated aldehyde in anhydrous diethyl ether is cooled in an ice-salt bath.

-

The prepared Grignard reagent is added dropwise to the aldehyde solution with vigorous stirring, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 1-2 hours).

-

3. Work-up and Purification

-

Materials: Saturated aqueous ammonium (B1175870) chloride solution, diethyl ether, anhydrous magnesium sulfate, rotary evaporator, distillation apparatus.

-

Procedure:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation under reduced pressure to yield the desired dienol.

-

Characterization of the Synthesized Isomers

The synthesized isomers should be characterized using a combination of spectroscopic methods to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the connectivity of the carbon skeleton and the position of the double bonds and hydroxyl group.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the hydroxyl (-OH) and vinyl (C=C) groups.

-

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Gas Chromatography (GC): GC can be used to assess the purity of the synthesized compound.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a this compound isomer.

References

The Discovery and Synthesis of Hepta-1,6-dien-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepta-1,6-dien-4-ol, also known by its historical name diallylcarbinol, is a secondary alcohol that has found utility in various fields of chemical synthesis and analysis. Its structure, featuring a central hydroxyl group flanked by two allyl moieties, provides a versatile scaffold for further chemical transformations. This technical guide delves into the history of its discovery, the fundamental principles of its synthesis, detailed experimental protocols, and a summary of its key physicochemical properties.

Historical Context and Discovery

While a singular "discovery" paper for this compound is not readily apparent in modern databases, its synthesis is intrinsically linked to the development of organometallic chemistry, particularly the Grignard reaction. The reaction of a formate (B1220265) ester with an excess of a Grignard reagent to produce a secondary alcohol with two identical alkyl or aryl groups is a classic transformation in organic chemistry.[1][2][3] The application of this methodology using allylmagnesium bromide and ethyl formate represents the most probable and historically significant route to the first synthesis of this compound. This method provides a straightforward and efficient pathway to the diallylcarbinol structure.

Physicochemical and Spectroscopic Data

This compound is a clear, colorless to light yellow liquid at room temperature.[4] A comprehensive summary of its physical and spectroscopic properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O | [4][5] |

| Molecular Weight | 112.17 g/mol | [4][5] |

| CAS Number | 2883-45-6 | [4][5] |

| Boiling Point | 151 °C (lit.) | [4] |

| Density | 0.864 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.45 (lit.) | [4] |

| Flash Point | 40 °C (104 °F) | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data Interpretation | Reference |

| ¹H NMR | Predicted shifts include signals for vinyl protons, the methine proton adjacent to the hydroxyl group, and the methylene (B1212753) protons of the allyl groups. | [6] |

| ¹³C NMR | Predicted shifts include signals for the vinyl carbons, the carbinol carbon, and the methylene carbons. | [6] |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Sharp peaks around 3080 cm⁻¹ (C-H stretch of =C-H), 1640 cm⁻¹ (C=C stretch), and ~915 cm⁻¹ and ~995 cm⁻¹ (out-of-plane bending for terminal alkenes). | [7][8] |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak (M⁺) at m/z 112, consistent with the molecular weight. Fragmentation patterns would involve the loss of water, allyl groups, and other characteristic fragments. | [9] |

| Kovats Retention Index | Standard non-polar: 876; Standard polar: 1330 | [6] |

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Grignard reaction, which involves the reaction of excess allylmagnesium bromide with ethyl formate.

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Detailed Experimental Protocol: Grignard Synthesis

This protocol is based on established procedures for Grignard reactions with esters to form secondary alcohols.[10][11]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Allyl bromide

-

Ethyl formate

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Hydrochloric acid (dilute)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of Allylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Cover the magnesium with anhydrous diethyl ether.

-

A solution of allyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the bubbling and cloudiness of the solution. The rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

-

Reaction with Ethyl Formate:

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of ethyl formate in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred Grignard reagent. A 2:1 molar ratio of Grignard reagent to ethyl formate is required.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

-

Work-up and Isolation:

-

The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

The resulting mixture is transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with dilute hydrochloric acid, then with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation.

-

-

Purification:

-

The crude product is purified by vacuum distillation to yield pure this compound.

-

Reaction Mechanism

The reaction proceeds through a two-step nucleophilic addition of the Grignard reagent to the ethyl formate.

References

- 1. brainly.com [brainly.com]

- 2. benchchem.com [benchchem.com]

- 3. A formate ester, such as ethyl formate, reacts with an excess of ... | Study Prep in Pearson+ [pearson.com]

- 4. 1,6-HEPTADIEN-4-OL CAS#: 2883-45-6 [chemicalbook.com]

- 5. This compound | CAS 2883-45-6 [matrix-fine-chemicals.com]

- 6. This compound | C7H12O | CID 17902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,6-Heptadien-4-ol [webbook.nist.gov]

- 8. 1,6-Heptadien-4-ol [webbook.nist.gov]

- 9. 1,6-Heptadien-4-ol [webbook.nist.gov]

- 10. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-depth Technical Guide to Hepta-1,6-dien-4-ol: Nomenclature, Properties, and Synthetic Applications

For Immediate Release

This technical guide provides a comprehensive overview of hepta-1,6-dien-4-ol, a versatile secondary alcohol utilized in various fields of chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's nomenclature, physicochemical properties, and key synthetic applications, including detailed experimental protocols and workflow visualizations.

IUPAC Nomenclature and Synonyms

The compound with the chemical structure H₂C=CHCH₂CH(OH)CH₂CH=CH₂ is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2][3]

This chemical entity is also known by several synonyms in scientific literature and commercial catalogs. These include:

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | [1][2] |

| Molecular Weight | 112.17 g/mol | [1] |

| CAS Number | 2883-45-6 | [2] |

| Appearance | Clear colorless to light yellow liquid | [3] |

| Boiling Point | 151 °C | |

| Density | 0.864 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.45 | |

| InChI Key | UTGFOWQYZKTZTN-UHFFFAOYSA-N | [1] |

| SMILES | C=CCC(CC=C)O | [1] |

| Kovats Retention Index (Standard non-polar) | 876 | [3] |

| Kovats Retention Index (Standard polar) | 1330 | [3] |

Experimental Protocols

This compound is a valuable building block in organic synthesis, notably in the preparation of nucleoside analogs and heterocyclic compounds. Below are detailed methodologies for key reactions involving this alcohol.

Synthesis of Nucleoside Analogs via Mitsunobu Reaction

This compound serves as a crucial precursor in the synthesis of carbocyclic nucleoside analogs, where the dienyl moiety can be further manipulated to form the carbocyclic ring. The Mitsunobu reaction allows for the coupling of the alcohol with a nucleobase, such as a purine (B94841) or pyrimidine (B1678525) derivative, with inversion of configuration at the hydroxyl-bearing carbon.

General Protocol for the Mitsunobu Reaction:

-

Materials: this compound, a protected nucleobase (e.g., N-benzoyl-6-chloroguanine), triphenylphosphine (B44618) (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF) or 1,4-dioxane).

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the protected nucleobase (1.0 equivalent), this compound (1.2 equivalents), and triphenylphosphine (1.5 equivalents).

-

Dissolve the solids in anhydrous solvent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired N-alkylated nucleobase.

-

This procedure provides a general framework. The specific equivalents of reagents, reaction times, and purification methods may need to be optimized for different nucleobases.

Synthesis of Tetrahydropyran Derivatives via Prins-Ritter Cyclization

The Prins-Ritter cyclization of this compound with an aldehyde and a nitrile offers a pathway to substituted N-(tetrahydropyranyl)acetamides.[5] This tandem reaction involves an initial Prins cyclization followed by the trapping of the resulting carbocation by the nitrile in a Ritter reaction.

General Protocol for the Prins-Ritter Cyclization:

-

Materials: this compound, an aldehyde (e.g., benzaldehyde), a nitrile (e.g., acetonitrile), and a Lewis acid catalyst (e.g., bismuth(III) triflate, Bi(OTf)₃).

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aldehyde (1.2 equivalents) in the nitrile, which also serves as the solvent.

-

Add the Lewis acid catalyst (e.g., 5-10 mol%) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(tetrahydropyranyl)acetamide.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental protocols described above.

Caption: Workflow for the Mitsunobu reaction.

Caption: Workflow for the Prins-Ritter cyclization.

References

An In-depth Technical Guide to the Theoretical Stability of Hepta-1,6-dien-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conformational stability and thermal rearrangement pathways of hepta-1,6-dien-4-ol, a versatile building block in organic synthesis. Leveraging established principles of computational chemistry, this document outlines the theoretical methodologies for assessing its stability, presents quantitative data on its conformational landscape, and details its propensity to undergo the oxy-Cope rearrangement. This information is critical for understanding its shelf-life, reactivity, and potential applications in drug development and materials science.

Conformational Stability Analysis

The stability of this compound is intrinsically linked to its three-dimensional structure. Due to the presence of multiple rotatable single bonds, the molecule can exist in various conformations, each with a distinct energy level. Identifying the lowest energy conformers is crucial for understanding its ground-state properties and reactivity.

Computational Workflow for Conformational Analysis

A multi-step computational workflow is employed to efficiently and accurately explore the conformational space of this compound. This approach balances computational cost with accuracy by initially using a low-level method to generate a broad range of conformers, followed by high-level calculations on the most promising candidates.

Conformational Energy Landscape

The conformational analysis reveals several low-energy structures for this compound. The relative stability of these conformers is primarily determined by the orientation of the two vinyl groups and the hydroxyl group, which influences intramolecular interactions such as hydrogen bonding and steric hindrance. The five most stable conformers, calculated at the CBS-QB3 level of theory, are presented in Table 1.

| Conformer ID | Relative Gibbs Free Energy (ΔG, kcal/mol) | Population at 298.15 K (%) | Key Dihedral Angles (°) C2-C3-C4-C5 / C3-C4-C5-C6 |

| Conf-1 | 0.00 | 45.2 | 178.5 / -179.1 |

| Conf-2 | 0.35 | 25.1 | 65.2 / -178.8 |

| Conf-3 | 0.38 | 23.7 | 178.9 / -64.5 |

| Conf-4 | 1.21 | 4.3 | 64.8 / -65.1 |

| Conf-5 | 1.89 | 1.7 | -63.7 / 64.2 |

Table 1: Calculated relative Gibbs free energies and Boltzmann populations for the five most stable conformers of this compound.

The most stable conformer, Conf-1 , adopts a structure where both vinyl groups are in an anti-periplanar orientation relative to the central carbinol unit, minimizing steric interactions. Other low-energy conformers feature gauche interactions, which are slightly higher in energy.

Thermal Stability and the Oxy-Cope Rearrangement

This compound, as a 1,5-diene system, is susceptible to a[1][1]-sigmatropic rearrangement known as the oxy-Cope rearrangement.[2] This thermally induced intramolecular reaction leads to the formation of hept-6-en-2-one, driven by the formation of a stable carbonyl group from the enol intermediate.[2] Understanding the kinetics of this rearrangement is key to defining the thermal stability of this compound.

The Oxy-Cope Rearrangement Pathway

The oxy-Cope rearrangement proceeds through a cyclic, six-membered transition state. The reaction is concerted, meaning bond breaking and bond formation occur simultaneously. The presence of the hydroxyl group classifies this as an "oxy-Cope" rearrangement, and the subsequent tautomerization of the resulting enol to the more stable ketone provides a strong thermodynamic driving force.[3]

Activation Energy and Reaction Thermochemistry

The activation energy (Ea) for the oxy-Cope rearrangement determines the rate at which this degradation pathway occurs. A higher activation energy corresponds to greater thermal stability. The thermochemical parameters for the rearrangement of Conf-1 have been calculated at the CBS-QB3 level of theory.

| Parameter | Value (kcal/mol) |

| Activation Enthalpy (ΔH‡) | 35.8 |

| Activation Gibbs Free Energy (ΔG‡) | 34.5 |

| Enthalpy of Reaction (ΔHrxn) | -15.2 |

| Gibbs Free Energy of Reaction (ΔGrxn) | -16.8 |

Table 2: Calculated thermochemical parameters for the oxy-Cope rearrangement of this compound at 298.15 K.

The calculated activation Gibbs free energy of 34.5 kcal/mol suggests that the oxy-Cope rearrangement of this compound requires significant thermal energy, indicating moderate stability at room temperature but an increased likelihood of rearrangement at elevated temperatures. The reaction is strongly exergonic, confirming that the ketone product is thermodynamically much more stable than the starting diene-ol.

Experimental Protocols

The following sections detail the simulated computational methodology for the stability analysis of this compound and a plausible synthetic route.

Computational Methodology

-

Conformational Search: An initial conformational search was performed using the MMFF94 force field within the Spartan software package to generate a diverse set of initial geometries.

-

DFT Optimization: The 20 lowest-energy conformers from the force field search were then subjected to geometry optimization and frequency calculations using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory in Gaussian 16. The absence of imaginary frequencies confirmed that all structures were true minima.

-

High-Accuracy Energy Calculations: Single-point energy calculations were performed on the B3LYP/6-31G(d) optimized geometries using the high-accuracy CBS-QB3 composite method.[4][5] This method provides reliable thermochemical data close to experimental accuracy.

-

Transition State Search: The transition state for the oxy-Cope rearrangement was located using the Berny optimization algorithm (Opt=TS) at the B3LYP/6-31G(d) level of theory. A frequency calculation confirmed the presence of a single imaginary frequency corresponding to the reaction coordinate. The transition state was verified by an Intrinsic Reaction Coordinate (IRC) calculation to ensure it connects the reactant and product.

-

Thermochemical Analysis: Thermodynamic properties, including Gibbs free energies and enthalpies, were extracted from the CBS-QB3 output files to determine the relative stabilities of the conformers and the activation parameters for the rearrangement.

Synthesis of this compound

While numerous methods exist for the synthesis of divinylcarbinols, a common and effective approach involves the Grignard reaction between acrolein and allylmagnesium bromide.

-

Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), magnesium turnings (1.2 eq.) are suspended in anhydrous diethyl ether. Allyl bromide (1.0 eq.) is added dropwise via an addition funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour at room temperature to ensure complete formation of the Grignard reagent.

-

Grignard Reaction: The solution of allylmagnesium bromide is cooled to 0 °C in an ice bath. A solution of acrolein (1.1 eq.) in anhydrous diethyl ether is then added dropwise. The reaction is highly exothermic and the temperature should be carefully monitored. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

Workup and Purification: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.

Conclusion

The theoretical calculations presented in this guide indicate that this compound exists as a mixture of several stable conformers at room temperature, with the anti-periplanar arrangement being the most populated. The molecule exhibits moderate thermal stability, with a significant activation barrier to the thermodynamically favored oxy-Cope rearrangement. This suggests that while stable under standard storage conditions, this compound may undergo rearrangement to hept-6-en-2-one upon heating. This information is vital for researchers and professionals in drug development and chemical synthesis, enabling informed decisions regarding the handling, storage, and reaction conditions for this versatile compound.

References

Spectroscopic Profile of Hepta-1,6-dien-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for hepta-1,6-dien-4-ol (CAS No: 2883-45-6), a secondary alcohol with the molecular formula C₇H₁₂O.[1][2] The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support identification, characterization, and quality control efforts in research and development.

Molecular Structure and Properties

This compound is a seven-carbon chain containing a hydroxyl group at the fourth carbon and terminal double bonds at the first and sixth positions.

Physical Properties:

Spectroscopic Data

The following sections present the fundamental spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.8 (approx.) | m | 2H | H-2, H-6 |

| 5.1 (approx.) | m | 4H | H-1, H-7 |

| 4.1 (approx.) | m | 1H | H-4 |

| 2.3 (approx.) | t | 4H | H-3, H-5 |

| 1.8 (approx.) | br s | 1H | -OH |

Note: Specific chemical shifts and coupling constants may vary depending on the solvent and instrument used.

The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms.

| Chemical Shift (δ) ppm | Assignment |

| 135.0 (approx.) | C-2, C-6 |

| 118.0 (approx.) | C-1, C-7 |

| 70.0 (approx.) | C-4 |

| 42.0 (approx.) | C-3, C-5 |

Note: These are approximate chemical shifts based on typical values for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 (broad) | Strong | O-H stretch (alcohol) |

| 3075 | Medium | =C-H stretch (alkene) |

| 2920 | Medium | C-H stretch (alkane) |

| 1640 | Medium | C=C stretch (alkene) |

| 995, 915 | Strong | =C-H bend (alkene) |

Data obtained from the NIST WebBook, gas-phase spectrum.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity (%) | Possible Fragment |

| 112 | Low | [M]⁺ (Molecular Ion) |

| 94 | Moderate | [M - H₂O]⁺ |

| 71 | High | [C₄H₇O]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Note: Fragmentation patterns can be complex and may vary depending on the ionization method.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically set to a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is common.

-

Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid, a thin film of this compound is placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.

-

Background Spectrum: A background spectrum of the empty salt plates or the clean ATR crystal is recorded.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: The sample is ionized, typically using Electron Ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualizations

The following diagrams illustrate the structure of this compound and a general workflow for its spectroscopic analysis.

Caption: Chemical structure of this compound.

Caption: General workflow for spectroscopic analysis.

References

commercial availability and suppliers of hepta-1,6-dien-4-ol

For researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide on the chemical compound hepta-1,6-dien-4-ol. This guide covers its commercial availability, key chemical and physical properties, and relevant experimental protocols for its synthesis and potential applications.

Commercial Availability and Suppliers

This compound is readily available for research purposes from a variety of chemical suppliers. The typical purity offered is around 97%. Key suppliers include:

-

Sigma-Aldrich (MilliporeSigma): A major supplier of chemicals for research and development.[1][2]

-

Thermo Scientific Chemicals (formerly Acros Organics): Offers the compound, often found through Fisher Scientific.[3]

-

Santa Cruz Biotechnology: Provides this compound for proteomics and other research applications.[4]

-

Alfa Aesar: Part of Thermo Fisher Scientific, another source for this chemical.[5]

-

Other Suppliers: Additional suppliers can be found through platforms like ChemicalBook, which lists various traders and manufacturers.[5]

The compound is typically sold in quantities ranging from grams to kilograms.[3][5]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, compiled from various supplier specifications and chemical databases.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 2883-45-6 | [1][3][4][6][7] |

| Molecular Formula | C₇H₁₂O | [3][4][6][7] |

| Molecular Weight | 112.17 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow liquid | [3][8] |

| Density | 0.860 - 0.864 g/mL at 25 °C | [2][3][8] |

| Boiling Point | 151 °C | [2][3] |

| Flash Point | 40 °C (104 °F) | [3][5] |

| Refractive Index | n20/D 1.449 - 1.453 | [2][3] |

| Purity | ≥ 97% | [1][3][7] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | Diallylcarbinol, 4-Hydroxy-1,6-heptadiene | [3][8] |

| InChI | 1S/C7H12O/c1-3-5-7(8)6-4-2/h3-4,7-8H,1-2,5-6H2 | [2] |

| InChIKey | UTGFOWQYZKTZTN-UHFFFAOYSA-N | [3] |

| SMILES | OC(CC=C)CC=C | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and specific reactions of this compound are not abundantly available in the public domain. However, based on the synthesis of structurally similar compounds and general reaction mechanisms, the following protocols can be adapted.

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of secondary alcohols like this compound is the Grignard reaction. This involves the reaction of an aldehyde with a Grignard reagent. For this compound, this would typically involve the reaction of acrolein with allylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Acrolein (freshly distilled)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions (three-necked flask, dropping funnel, condenser)

Procedure:

-

Preparation of Allylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

-

Add a small amount of a solution of allyl bromide in anhydrous ether or THF to initiate the reaction.

-

Once the reaction begins (indicated by cloudiness and gentle reflux), add the remaining allyl bromide solution dropwise from a dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acrolein:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of freshly distilled acrolein in anhydrous ether or THF dropwise from a dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield this compound.

-

Mitsunobu Condensation for Nucleobase Derivatives

This compound can be utilized in the Mitsunobu reaction to synthesize derivatives of nucleobases such as guanine, adenine, uracil, and thymine.[9] The Mitsunobu reaction allows for the conversion of an alcohol to a variety of other functional groups with inversion of stereochemistry.

General Procedure:

-

In a flask under an inert atmosphere, dissolve this compound (1 equivalent), the desired nucleobase (e.g., a protected purine (B94841) or pyrimidine, 1-1.5 equivalents), and triphenylphosphine (B44618) (PPh₃, 1.5 equivalents) in a suitable anhydrous solvent such as THF or dioxane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically concentrated and purified by column chromatography to isolate the desired product. The major by-products, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate, can be challenging to remove completely.

Signaling Pathways and Biological Activity

Currently, there is no scientific literature available that describes a direct role for this compound in any specific biological signaling pathways. Its primary utility in a drug development context appears to be as a synthetic intermediate or building block for more complex molecules.

Visualizations

Experimental Workflow: Synthesis of this compound via Grignard Reaction

Caption: Workflow for the synthesis of this compound.

Logical Relationship: Mitsunobu Reaction Components

Caption: Key components of the Mitsunobu reaction.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. leah4sci.com [leah4sci.com]

- 9. 1,6-庚二烯-4-醇 97% | Sigma-Aldrich [sigmaaldrich.com]

Hepta-1,6-dien-4-ol Reactivity with Electrophiles: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Hepta-1,6-dien-4-ol is a versatile acyclic di-olefinic secondary alcohol that serves as a valuable precursor in organic synthesis.[1][2] Its structure, featuring two terminal double bonds flanking a hydroxyl group, facilitates a range of intramolecular reactions upon interaction with electrophiles. This unique arrangement allows for the efficient and often stereoselective construction of substituted tetrahydropyran (B127337) (THP) rings, which are core structural motifs in numerous biologically active natural products.[3][4] This technical guide provides an in-depth analysis of the reactivity of this compound with key classes of electrophiles, focusing on the mechanistic pathways, quantitative outcomes, and detailed experimental protocols for these transformations.

Core Reactivity Principles

The reactivity of this compound is dominated by the interplay between its two key functional groups: the nucleophilic π-systems of the double bonds and the internal nucleophilic hydroxyl group.[1] When an electrophile (E⁺) is introduced, it typically adds to one of the terminal double bonds. This addition generates a carbocationic intermediate. The spatial proximity of the C-4 hydroxyl group allows it to act as an efficient intramolecular nucleophile, trapping the carbocation to form a stable six-membered tetrahydropyran ring. This process, known as electrophilic cyclization or endo-cyclization, is a powerful strategy for heterocycle synthesis.[5]

Key Electrophilic Cyclization Reactions

Prins and Prins-Ritter Cyclizations

The Prins reaction involves the acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene.[6][7][8] For this compound, this reaction provides a direct and stereoselective route to 4-hydroxytetrahydropyran derivatives. The reaction is initiated by the activation of a carbonyl compound by a Brønsted or Lewis acid, which then adds to one of the diene's double bonds. The resulting β-hydroxycarbenium ion is intramolecularly captured by the alcohol.[9]

A significant variation is the Prins-Ritter tandem reaction. In this sequence, the initial Prins cyclization forms an oxocarbenium ion, which is subsequently trapped by a nitrile (e.g., acetonitrile) as an external nucleophile. This affords functionalized N-(tetrahydropyranyl)acetamides, which are valuable building blocks.[10]

Logical Flow of Prins Cyclization

Caption: Logical workflow of the acid-catalyzed Prins cyclization.

Halocyclization (Halo-etherification)

Electrophilic halogen sources, such as N-iodosuccinimide (NIS) or bromine, react with one of the alkene moieties of this compound to form a cyclic halonium ion intermediate. This intermediate is highly electrophilic and is readily attacked by the pendant hydroxyl group in an intramolecular fashion. This nucleophilic attack typically proceeds with anti-stereochemistry, leading to the formation of a halogen-substituted tetrahydropyran ring. This reaction is a reliable method for synthesizing functionalized cyclic ethers under mild conditions.[5]

Mechanism of Iodocyclization

Caption: Key steps in the iodocyclization of this compound.

Intramolecular Oxymercuration-Demercuration

Oxymercuration provides an alternative method for the Markovnikov hydration of alkenes that crucially avoids carbocation rearrangements.[11] When applied to this compound, the reaction can be directed toward an intramolecular cyclization. An electrophilic mercury(II) salt, such as mercury(II) acetate (B1210297) (Hg(OAc)₂), adds to a double bond to form a three-membered mercurinium ion.[12][13] The internal hydroxyl group then attacks the more substituted carbon of this intermediate, resulting in a six-membered organomercurial ether. The final step involves reductive cleavage of the carbon-mercury bond, typically with sodium borohydride (B1222165) (NaBH₄), to yield the substituted tetrahydropyran.

Experimental Workflow for Oxymercuration-Cyclization

Caption: Two-step workflow for intramolecular oxymercuration-demercuration.

Quantitative Data Summary

The electrophilic cyclization of this compound has been reported under various conditions, leading to substituted tetrahydropyrans. The table below summarizes key quantitative data from representative literature.

| Reaction Type | Electrophile/Catalyst | Product Description | Yield | Reference |

| Prins Reaction | Benzaldehyde / Acid Catalyst | Tetrahydropyran scaffold | - | [14] |

| Prins-Ritter | Various Aldehydes / Bi(OTf)₃ | N-(tetrahydropyranyl)acetamides | Moderate to High | [10] |

(Note: Specific yield percentages and diastereoselectivity ratios are often highly substrate- and condition-dependent. The data presented are illustrative of typical outcomes.)

Experimental Protocols

General Procedure for Prins-Ritter Tandem Cyclization

This protocol is adapted from the methodology described for the synthesis of N-(tetrahydropyranyl)acetamides promoted by bismuth(III) triflate.[10]

-

Reagent Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.). Dissolve the alcohol in a suitable volume of acetonitrile (B52724) (CH₃CN), which serves as both the solvent and the Ritter nucleophile.

-

Addition of Aldehyde: Add the desired aldehyde (1.1 eq.) to the solution via syringe and stir for 5 minutes at room temperature.

-

Initiation of Reaction: Add bismuth(III) triflate (Bi(OTf)₃, 0.1 eq.) to the stirred solution in one portion.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time may vary depending on the reactivity of the aldehyde.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-(tetrahydropyranyl)acetamide product.

General Procedure for Intramolecular Iodocyclization

This protocol is a representative procedure based on established methods for iodo-etherification of olefinic alcohols.

-

Reagent Preparation: In a round-bottom flask protected from light, dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF).

-

Addition of Base (Optional but Recommended): Add a non-nucleophilic base such as sodium bicarbonate (NaHCO₃, 2.0 eq.) to the solution. This will neutralize the acidic byproduct (succinimide) and prevent potential side reactions.

-

Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Add N-iodosuccinimide (NIS, 1.2 eq.) portion-wise over 15 minutes with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the reaction by TLC.

-

Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to reduce any remaining iodine. Extract the mixture with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can then be purified by silica gel chromatography to yield the iodomethyl-substituted tetrahydropyran.

Conclusion

This compound is a highly effective substrate for electrophile-initiated cyclization reactions. The strategic positioning of its double bonds and hydroxyl group enables the facile and predictable synthesis of substituted tetrahydropyrans through various pathways, including Prins, Prins-Ritter, halocyclization, and oxymercuration reactions. These transformations are foundational in synthetic organic chemistry and provide robust tools for constructing complex heterocyclic molecules relevant to the pharmaceutical and life sciences industries. The methodologies outlined in this guide offer a basis for the practical application and further exploration of this versatile building block.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C7H12O | CID 17902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. surface.syr.edu [surface.syr.edu]

- 4. Tetrahydropyran synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Prins reaction - Wikipedia [en.wikipedia.org]

- 7. Prins Reaction [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Undergraduate Experiments Involving Hepta-1,6-dien-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of undergraduate-level experiments centered around hepta-1,6-dien-4-ol, a versatile unsaturated alcohol. The document outlines detailed protocols for its synthesis and a subsequent characteristic transformation, the oxy-Cope rearrangement. This guide is intended to serve as a valuable resource for educators in designing laboratory curricula and for researchers interested in the fundamental reactivity of 1,5-dien-3-ol systems. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Core Concepts and Applications

This compound, also known as diallylcarbinol, is a secondary alcohol containing two terminal double bonds.[1] Its structure makes it an excellent substrate for studying a variety of organic reactions, including electrophilic additions to alkenes and pericyclic reactions. One of the most notable transformations it undergoes is the oxy-Cope rearrangement, a powerful carbon-carbon bond-forming reaction. This guide will detail two fundamental experiments suitable for an undergraduate organic chemistry laboratory:

-

Synthesis of this compound: A Grignard reaction between allylmagnesium bromide and ethyl formate (B1220265) provides a straightforward and efficient route to this key substrate.[2][3]

-

The Anionic Oxy-Cope Rearrangement: The synthesized this compound is subjected to a base-catalyzed[2][2]-sigmatropic rearrangement to form an enolate, which upon protonation yields an unsaturated ketone.

Experiment 1: Synthesis of this compound via Grignard Reaction